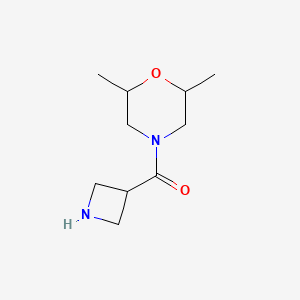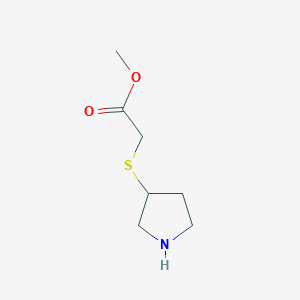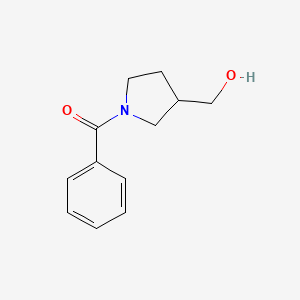
4-(Azetidina-3-carbonil)-2,6-dimetilmorfolina
Descripción general
Descripción
4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine is a heterocyclic compound that features both an azetidine ring and a morpholine ring. The azetidine ring is a four-membered nitrogen-containing ring, while the morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.
Aplicaciones Científicas De Investigación
4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine typically involves the formation of the azetidine ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine derivatives can be synthesized through reductive amination or ring-closing reactions involving azetidine intermediates .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the azetidine or morpholine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Mecanismo De Acción
The mechanism of action of 4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound can bind to enzymes or receptors, altering their function and leading to various biological effects. Detailed pathways and molecular targets are subject to ongoing research .
Comparación Con Compuestos Similares
Azetidine-3-carbonyl derivatives: These compounds share the azetidine ring but differ in their substituents.
Morpholine derivatives: Compounds with the morpholine ring but different functional groups.
Uniqueness: 4-(Azetidine-3-carbonyl)-2,6-dimethylmorpholine is unique due to the combination of the azetidine and morpholine rings, which imparts distinct chemical and biological properties. This dual-ring structure is less common and offers a versatile platform for developing new compounds with potential therapeutic applications .
Propiedades
IUPAC Name |
azetidin-3-yl-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7-5-12(6-8(2)14-7)10(13)9-3-11-4-9/h7-9,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHORNGCLMBEGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467099.png)
![{1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467100.png)
![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467101.png)
![{1-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidin-3-yl}methanol](/img/structure/B1467103.png)
![3-[3-(Hydroxymethyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B1467104.png)
![2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B1467106.png)
![[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467107.png)





